(2-methyl-1H-indol-4-yl)boronic acid
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Overview
Description
(2-methyl-1H-indol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids It features an indole ring substituted with a boronic acid group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-indol-4-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature, making it a versatile method for the synthesis of various boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1H-indol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates.
Scientific Research Applications
(2-methyl-1H-indol-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-methyl-1H-indol-4-yl)boronic acid depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding .
Comparison with Similar Compounds
Similar Compounds
1-methylindole-2-boronic acid: Similar structure but with the boronic acid group at the 2-position.
Indole-3-boronic acid: Boronic acid group at the 3-position, commonly used in similar applications.
Phenylboronic acid: Lacks the indole ring but widely used in organic synthesis and medicinal chemistry.
Uniqueness
(2-methyl-1H-indol-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both the indole ring and the boronic acid group provides a versatile scaffold for the development of novel compounds with diverse applications .
Biological Activity
(2-methyl-1H-indol-4-yl)boronic acid is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Structure and Synthesis
This compound can be synthesized through methods such as the Suzuki-Miyaura coupling reaction, where boronic acids are utilized to form carbon-carbon bonds. The structural features of this compound allow it to interact with various biological targets, making it a valuable candidate for drug development and research applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, in a study evaluating various indole derivatives, it was found that certain derivatives showed potent antiproliferative effects against multiple cancer cell lines. The compound demonstrated an IC50 value of 2.4 nM against the MDR1-overexpressing K562R cell line, indicating its effectiveness in overcoming drug resistance mechanisms .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (nM) |
---|---|
K562 | 2.4 |
K562R | 2.4 |
HT-29 | 5.6 |
MiaPaca2 | 70 |
A549 | 490 |
This compound's ability to inhibit tubulin polymerization suggests that it may induce cell cycle arrest at the G2/M phase, further contributing to its anticancer efficacy .
Antioxidant and Antibacterial Activities
In addition to its anticancer properties, this compound has been evaluated for its antioxidant and antibacterial activities. A study reported its ability to scavenge free radicals with an IC50 value of 0.14 µg/mL, showcasing its potential as a therapeutic agent in oxidative stress-related conditions .
Furthermore, the compound exhibited antibacterial activity against Escherichia coli, with effective concentrations noted at 6.50 mg/mL, indicating its applicability in combating bacterial infections .
Table 2: Biological Activity Summary
Activity Type | Measurement | Result |
---|---|---|
Antioxidant | DPPH Scavenging IC50 | 0.14 µg/mL |
Antibacterial | E. coli MIC | 6.50 mg/mL |
Cytotoxicity | MCF-7 IC50 | 18.76 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Tubulin Interaction : The compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for cell division.
- Enzyme Inhibition : It has shown moderate inhibition against acetylcholinesterase and high inhibition against butyrylcholinesterase, suggesting potential roles in neurodegenerative disease management .
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties indicate a mechanism involving the scavenging of ROS, which is crucial for cellular protection against oxidative damage.
Case Studies
Recent studies have highlighted the potential applications of this compound in various fields:
- Cancer Treatment : Given its low cytotoxicity towards healthy cells and high efficacy against cancer cells, this compound is being explored as a lead candidate for new cancer therapies.
- Cosmetic Formulations : Its antioxidant and antibacterial properties make it suitable for incorporation into skincare products aimed at reducing oxidative stress and preventing bacterial growth .
Properties
IUPAC Name |
(2-methyl-1H-indol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-5-7-8(10(12)13)3-2-4-9(7)11-6/h2-5,11-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGGOWBPTLOYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(NC2=CC=C1)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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